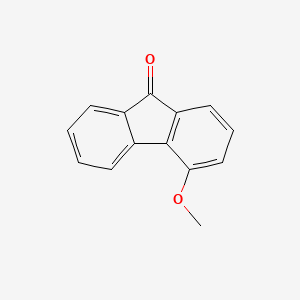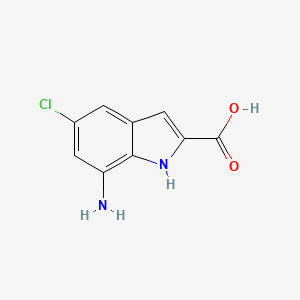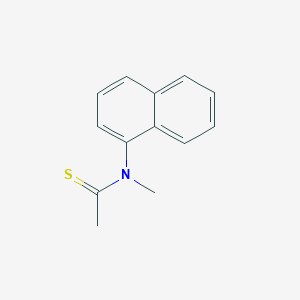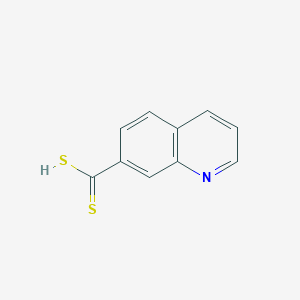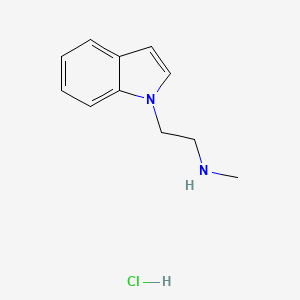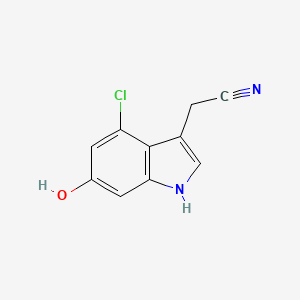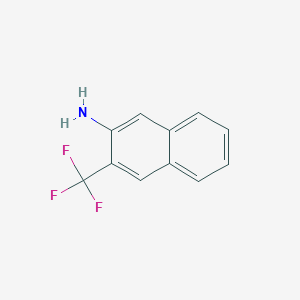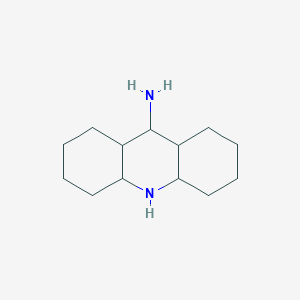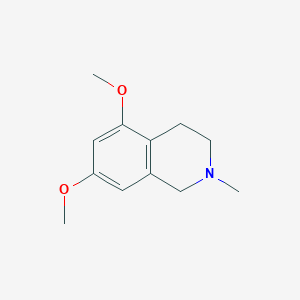
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- is a member of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in medicinal chemistry due to their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure and properties.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline derivatives, while reduction can produce more saturated compounds.
科学研究应用
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
作用机制
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and neuroprotective activities .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and methyl substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of methoxy groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares the methyl substitution but lacks the methoxy groups.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
88207-93-6 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3/h6-7H,4-5,8H2,1-3H3 |
InChI 键 |
JETSDVLQDVDSGQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)C=C(C=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






